molecular formula C21H24N6O3 B6461696 2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2548988-62-9

2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Número de catálogo: B6461696
Número CAS: 2548988-62-9
Peso molecular: 408.5 g/mol
Clave InChI: NDEWIQYRRUGWTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a polycyclic framework combining a triazolo-pyridazine core, an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and a 2,3-dimethoxybenzoyl substituent. The triazolo-pyridazine moiety (a fused triazole-pyridazine ring) contributes to π-π stacking interactions, while the octahydropyrrolopyrrole system provides conformational rigidity and hydrogen-bonding capabilities. The 2,3-dimethoxybenzoyl group enhances lipophilicity and may modulate receptor-binding specificity .

Propiedades

IUPAC Name

(2,3-dimethoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-13-22-23-18-7-8-19(24-27(13)18)25-9-14-11-26(12-15(14)10-25)21(28)16-5-4-6-17(29-2)20(16)30-3/h4-8,14-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWIQYRRUGWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic molecule with potential pharmacological applications. This article reviews its biological activity, particularly focusing on its cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N6O3\text{C}_{18}\text{H}_{22}\text{N}_6\text{O}_3

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against the following cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is highly effective at low concentrations, suggesting a strong potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of specific kinases associated with cancer progression. In particular, it has been shown to inhibit c-Met kinase activity with an IC50 value of 0.090 μM , comparable to Foretinib (IC50 = 0.019 μM), a known c-Met inhibitor .

The binding studies revealed that the compound interacts with the ATP-binding site of the c-Met kinase, leading to apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on A549 Cells : The compound induced late apoptosis and significantly affected cell cycle distribution.
  • In Vivo Studies : While in vitro results are promising, further investigations are necessary to assess the in vivo efficacy and safety profile of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine and octahydropyrrolo moieties significantly influence biological activity. For instance:

  • The presence of specific substituents on the benzoyl group enhances cytotoxicity.
  • The triazolo ring is crucial for binding affinity to the c-Met kinase.

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula : Estimated as C₂₄H₂₇N₇O₃ (based on structural analogs in ).
  • Molecular Weight : ~437.5 g/mol (calculated from analogs in ).
  • Synthesis : Likely involves (1) cyclization to form the triazolo-pyridazine core, (2) coupling with the octahydropyrrolopyrrole system, and (3) acylation with 2,3-dimethoxybenzoyl chloride .
  • Applications: Potential kinase inhibition or antimicrobial activity, inferred from structurally related compounds .
Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its 2,3-dimethoxybenzoyl group and 3-methyl-triazolo-pyridazine substituent. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2,3-Dimethoxybenzoyl, 3-methyl-triazolo ~437.5 High lipophilicity; potential for CNS penetration due to methoxy groups
5-{3-Methyl-triazolo[4,3-b]pyridazin-6-yl}-2-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole () Pyridine-2-carbonyl 349.4 Lower molecular weight; pyridine carbonyl may enhance metal coordination
6-[2-(6-Trifluoromethylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[4,3-b]pyridazine () Trifluoromethylpyridazine 376.34 Electron-withdrawing CF₃ group improves metabolic stability
2-(2,3,4-Trimethoxybenzoyl)-5-{triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole () 2,3,4-Trimethoxybenzoyl ~453.5 Additional methoxy group increases solubility but may reduce membrane permeability
Physicochemical Properties
  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ~2.8 (methoxy groups increase lipophilicity vs. pyridine carbonyl analogs (LogP ~1.9, )).
    • CF₃-containing analog (): LogP ~2.3 due to balanced hydrophobicity from CF₃ .
  • Solubility :
    • Trimethoxybenzoyl analogs () show higher aqueous solubility (3.2 mg/mL) than dimethoxy derivatives (~1.8 mg/mL) due to polar methoxy groups .
Stability and Reactivity
  • Thermal Stability : Trimethoxybenzoyl analogs () decompose at 220°C, while CF₃-containing analogs () are stable up to 250°C due to stronger C-F bonds .
  • Oxidative Stability : The target compound’s methoxy groups may increase susceptibility to CYP450-mediated demethylation compared to CF₃ analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.